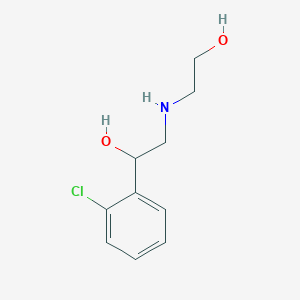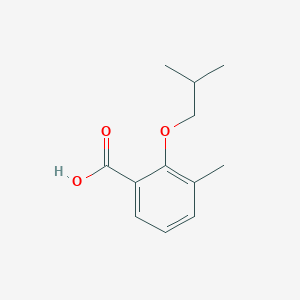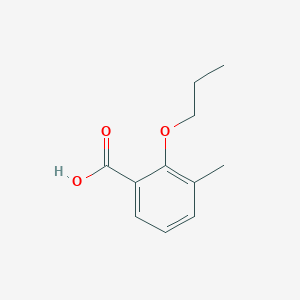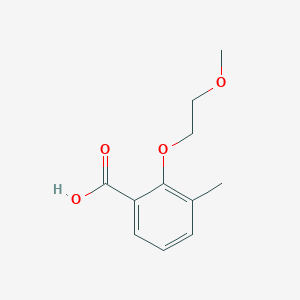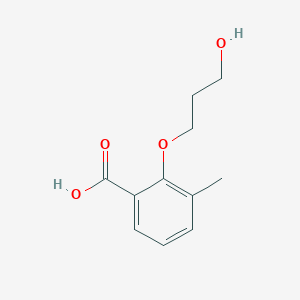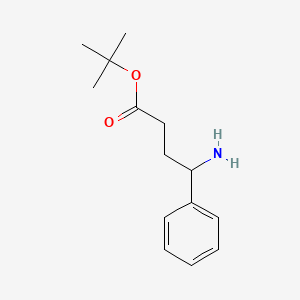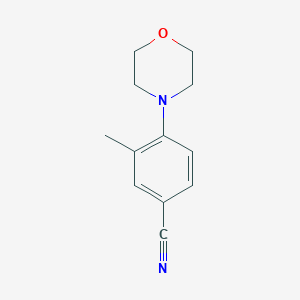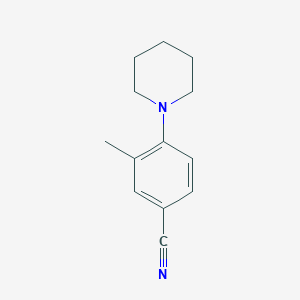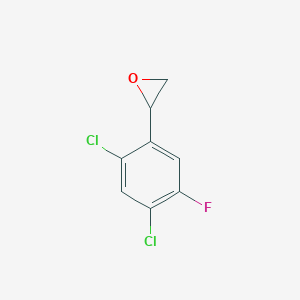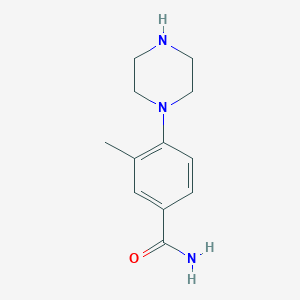
3-Methyl-4-(piperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(piperazin-1-yl)benzamide is an organic compound that features a benzamide core substituted with a piperazine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and piperazine.
Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amide Formation: The resulting 3-methyl-4-aminobenzoic acid is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the reduction step and large-scale coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-Methyl-4-(piperazin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(piperazin-1-yl)benzylamine.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
3-Methyl-4-(piperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)benzoic acid: Similar structure but lacks the methyl group.
N-(4-Methyl-3-(piperazin-1-yl)phenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
3-Methyl-4-(piperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
3-Methyl-4-(piperazin-1-yl)benzamide is unique due to the presence of both the piperazine ring and the benzamide core, which allows for diverse interactions with biological targets. The methyl group also adds to its uniqueness by potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
3-methyl-4-piperazin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-8-10(12(13)16)2-3-11(9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBANRWHHDGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
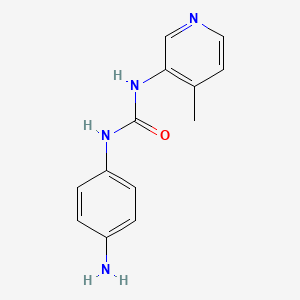
![3-[2-(Trifluoromethoxy)phenyl]oxolan-3-ol](/img/structure/B7873810.png)
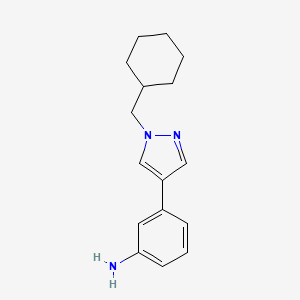
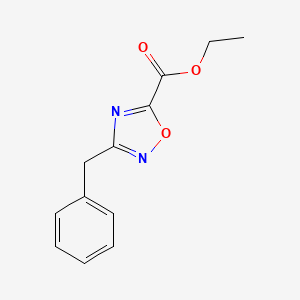
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B7873833.png)
